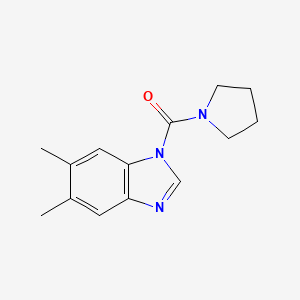
5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole, also known as DMBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMBC is a benzimidazole derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole is not fully understood. However, studies have suggested that 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole exerts its effects by modulating various signaling pathways. 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has also been reported to activate the MAPK/ERK signaling pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects
5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has been reported to have various biochemical and physiological effects. In cancer cells, 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In animal models of neurodegenerative diseases, 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has been reported to reduce oxidative stress, neuroinflammation, and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole in lab experiments is its high purity and yield. 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has been synthesized using different methods, which have been reported to yield 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole with high purity and yield. Another advantage of using 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole is its potential applications in various fields of scientific research.
However, there are also limitations to using 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole in lab experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole. One direction is to investigate its potential applications in other fields of scientific research, such as cardiovascular diseases and metabolic disorders. Another direction is to determine its safety and efficacy in humans. Further studies are needed to understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole is a benzimidazole derivative that has shown potential applications in various fields of scientific research. 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has been synthesized using different methods, and its mechanism of action is not fully understood. 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has various biochemical and physiological effects, including its potential to inhibit cancer cell growth and improve cognitive function in animal models of neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
合成方法
5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has been synthesized using different methods, including the reaction of 5,6-dimethylbenzimidazole with pyrrolidine-1-carboxylic acid, followed by N-carbonylation with ethyl chloroformate. Another method involves the reaction of 5,6-dimethylbenzimidazole with pyrrolidine-1-carboxylic acid, followed by N-carbonylation with phosgene. Both methods have been reported to yield 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole with high purity and yield.
科学研究应用
5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has shown potential applications in various fields of scientific research. One of the significant applications is in the field of cancer research. 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has been reported to inhibit the growth of cancer cells in vitro and in vivo. Studies have shown that 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole induces apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins.
Another potential application of 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole is in the field of neurodegenerative diseases. Studies have shown that 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has neuroprotective effects against oxidative stress and neuroinflammation. 5,6-dimethyl-1-(1-pyrrolidinylcarbonyl)-1H-benzimidazole has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-7-12-13(8-11(10)2)17(9-15-12)14(18)16-5-3-4-6-16/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJVTWONWISTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dimethyl-benzoimidazol-1-yl)-pyrrolidin-1-yl-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)




